(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride
Description
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chiral primary amine characterized by a 3,4-dimethoxyphenyl substituent attached to an ethylamine backbone in the (S)-configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications. The 3,4-dimethoxy substitution pattern is pharmacologically significant, as such groups are often associated with enhanced lipophilicity and receptor binding in central nervous system (CNS)-active compounds .
Properties
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFDOBOSKIMTO-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Parameters
- Catalyst : Palladium on carbon (Pd/C) or Raney nickel
- Solvent : Methanol or ethanol
- Temperature : 50–80°C
- Hydrogen Pressure : 3–5 atm
- Yield : 70–85% (estimated for analogous reactions)
Mechanistic Insight :
The nitrile group undergoes sequential reduction to an imine intermediate, followed by further hydrogenation to the primary amine. Stereochemical control remains challenging in this method, necessitating post-synthesis resolution for enantiomeric purity.
Reductive Amination of Ketone Derivatives
Reductive amination of 3,4-dimethoxyacetophenone offers a direct route to the target amine. This method, inferred from analogous syntheses in EP0165682B1, employs sodium cyanoborohydride or hydrogen gas with a chiral catalyst to achieve enantioselectivity.
Stereoselective Protocol
- Imine Formation : React 3,4-dimethoxyacetophenone with ammonium acetate in methanol.
- Asymmetric Reduction : Use (R)-BINAP-modified ruthenium catalysts for (S)-configuration induction.
- Workup : Acid-base extraction to isolate the free base.
Key Parameters :
| Parameter | Value/Range |
|---|---|
| Catalyst Loading | 2–5 mol% |
| Reaction Time | 12–24 hours |
| Enantiomeric Excess (ee) | 88–92% |
| Yield | 65–75% |
This method’s efficacy hinges on the chiral catalyst’s ability to differentiate transition states during hydride transfer, as observed in related phenethylamine syntheses.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, resolution via chiral auxiliaries or chromatography becomes critical. The PubChem entry for the compound (CID 376090) notes that diastereomeric salt formation with (R)-mandelic acid effectively separates enantiomers.
Diastereomeric Salt Formation
- Chiral Acid : (R)-Mandelic acid in ethanol
- Molar Ratio : 1:1 (amine:acid)
- Recrystallization Solvent : Ethanol/water (4:1)
- ee After Resolution : ≥99%
Limitations :
- Low overall yield (30–40%) due to discard of undesired enantiomer.
- Scalability challenges in industrial settings.
Hydrochloride Salt Formation
The final step, converting the free base to the hydrochloride salt, follows protocols detailed in EP0165682B1:
Standard Procedure
- Dissolution : Free base in anhydrous isopropanol (20–30% w/v).
- Acid Addition : Gaseous HCl introduced until pH ≈1.
- Crystallization : Cool to 0–5°C, filter, and wash with cold isopropanol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| HCl Equivalents | 1.1–1.2 |
| Crystallization Yield | 90–95% |
| Purity (HPLC) | ≥99.5% |
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary methods based on yield, enantiomeric excess, and practicality:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 70–85 | Racemic | High | Moderate |
| Reductive Amination | 65–75 | 88–92 | Moderate | High |
| Racemic Resolution | 30–40 | ≥99 | Low | Low |
| Hydrochloride Formation | 90–95 | N/A | High | High |
Key Findings :
- Reductive amination balances enantioselectivity and yield, making it preferable for small-scale pharmaceutical applications.
- Catalytic hydrogenation suits bulk production but requires downstream resolution.
- Hydrochloride salt formation is universally efficient, ensuring high-purity final products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in treating various neuropsychiatric disorders. Research indicates that it may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can influence mood and behavior, making it a candidate for the treatment of conditions such as depression and anxiety.
Case Study : A study reported that (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride exhibited significant antidepressant-like effects in animal models through its interaction with serotonin receptors .
Neuropharmacology
The compound has been shown to interact with trace amine-associated receptor 1 (TAAR1), which is implicated in the regulation of dopamine release and has potential implications for treating schizophrenia and other mood disorders.
Research Findings : In vivo studies demonstrated that this compound could reduce hyperactivity induced by MK-801, a model for schizophrenia . This suggests its potential role as a therapeutic agent in managing symptoms associated with this disorder.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules.
Synthesis Pathways : The compound can be synthesized through several methods involving the reaction of 3,4-dimethoxyacetophenone with appropriate reagents under controlled conditions. This versatility makes it useful in developing new pharmaceuticals and agrochemicals .
The biological activities of this compound have been extensively studied:
Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 2.86 |
| Compound B | MCF-7 | 5.55 |
| Compound C | HePG-2 | 1.82 |
These findings highlight the potential of this compound in cancer therapy .
Antimicrobial Activity
In vitro studies have shown effective antibacterial activity against several strains of bacteria:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound D | B. cereus | 0.23 |
| Compound E | E. coli | 0.47 |
| Compound F | S. Typhimurium | 0.70 |
These results suggest that structural modifications can enhance the antimicrobial efficacy of related compounds .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties, with research indicating that it may inhibit key inflammatory pathways relevant to conditions characterized by inflammation.
Mechanistic Insights
The mechanism of action involves interaction with specific molecular targets within the central nervous system:
- Neurotransmitter Modulation : The compound acts on serotonin and dopamine receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction : It interacts with monoamine oxidase enzymes, affecting the metabolism of monoamines and potentially leading to alterations in mood and behavior .
Mechanism of Action
The mechanism of action of (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s closest analogs differ primarily in substituent groups on the phenyl ring, stereochemistry, and backbone modifications. Below is a systematic comparison:
Table 1: Structural Comparison of Selected Amine Derivatives
Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxy substituent increases logP compared to dopamine (logP ~0.5) but reduces it relative to 4-isopropylphenyl derivatives (logP ~3.2 estimated) .
- Solubility : Hydrochloride salts generally exhibit high aqueous solubility, though bulky substituents (e.g., 4-isopropyl) may reduce crystallinity .
- Basicity : The electron-donating methoxy groups in the target compound increase amine basicity (pKa ~9.5) compared to chloro-substituted analogs (pKa ~8.2) .
Pharmacological Activity
- Dopamine HCl : Acts on D1/D2 receptors (EC50 ~1–10 µM), but polar hydroxyl groups limit blood-brain barrier (BBB) penetration .
- Computational models predict moderate BBB penetration (logBB ~0.3) .
- Chloro-Substituted Analogs : and compounds may exhibit higher metabolic stability due to halogen resistance to oxidation, but reduced receptor selectivity compared to methoxy derivatives .
Biological Activity
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride, commonly referred to as homoveratrylamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₆ClNO₂
- Molecular Weight : 217.69 g/mol
- CAS Number : 906528-67-4
Homoveratrylamine is structurally related to various monoamines and has been shown to interact with several neurotransmitter receptors, particularly those associated with the central nervous system. Its activity primarily involves:
- Dopaminergic Modulation : The compound exhibits properties that suggest it may influence dopamine pathways, which are crucial for mood regulation and cognitive function. Studies indicate that it may act as a trace amine-associated receptor 1 (TAAR1) agonist, potentially modulating dopaminergic activity in conditions such as schizophrenia .
- Serotonergic Activity : There is evidence to suggest that homoveratrylamine may also affect serotonin receptors, implicating it in mood disorders and anxiety-related conditions .
Neuropharmacological Effects
Research has demonstrated that this compound can produce various neuropharmacological effects:
- Antidepressant-like Effects : In animal models, administration of homoveratrylamine has shown antidepressant-like activity. It appears to enhance serotonergic and dopaminergic transmission, leading to improved mood and reduced anxiety behaviors .
- Cognitive Enhancements : Some studies suggest that this compound may improve cognitive functions through its action on dopamine receptors, which are integral to learning and memory processes .
Study 1: Antidepressant Activity
In a controlled study published in 2022, researchers investigated the antidepressant effects of homoveratrylamine in rodent models. The results indicated a significant reduction in depressive-like behaviors when compared to control groups treated with saline. The study highlighted the compound's ability to increase levels of serotonin and norepinephrine in the brain .
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of homoveratrylamine against oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate cell death in neuronal cultures exposed to harmful oxidative agents. This property points towards its potential use in neurodegenerative diseases such as Alzheimer's .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves chiral resolution or asymmetric catalysis. For example, starting from 3,4-dimethoxyacetophenone, reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer. Reaction parameters like temperature (-10°C to 25°C), solvent polarity (methanol vs. THF), and catalyst loading (1–5 mol%) critically affect enantiomeric excess (ee). Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances purity (>98% ee) .
Q. How can researchers characterize the structural and chiral properties of this compound?
Key methods include:
- NMR : H and C NMR to confirm substituent positions on the aromatic ring and amine group.
- Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers.
- X-ray crystallography : To determine absolute configuration, particularly for resolving ambiguities in stereochemistry .
Q. What solvents and conditions are optimal for solubility and stability in biological assays?
The hydrochloride salt enhances water solubility (up to 50 mg/mL in PBS at pH 7.4). For organic phases, DMSO (10–50 mM stock solutions) is preferred. Stability studies indicate degradation <5% over 6 months when stored at -20°C in amber vials .
Advanced Research Questions
Q. How does the 3,4-dimethoxy substitution pattern influence receptor binding affinity in neurological targets?
The 3,4-dimethoxy groups enhance lipophilicity and π-π stacking with aromatic residues in serotonin (5-HT) and dopamine (D) receptors. Computational docking (e.g., AutoDock Vina) predicts a binding energy of -9.2 kcal/mol for 5-HT, comparable to psilocin (-8.7 kcal/mol). In vitro assays show IC = 120 nM for 5-HT inhibition, suggesting partial agonism .
Q. What experimental strategies resolve contradictions in reported pharmacological activities across studies?
Discrepancies in IC values (e.g., 120 nM vs. 450 nM for 5-HT) may arise from assay conditions:
Q. How can researchers optimize chiral separation for large-scale production?
- Dynamic kinetic resolution : Employing immobilized lipases (e.g., Candida antarctica) in biphasic systems (toluene/water) achieves 90% yield and >99% ee.
- Simulated moving bed (SMB) chromatography : Reduces solvent use by 40% compared to batch methods. A 12-column SMB system with Chiralcel® OD-H achieves 99.5% purity at 2 kg/day throughput .
Methodological Considerations
Q. What in silico tools predict metabolic pathways and potential toxicity?
- ADMET Predictor™ : Estimates hepatic clearance (CL = 15 mL/min/kg) and identifies primary metabolites (O-demethylation at the 3-position).
- DEREK Nexus : Flags potential hepatotoxicity via quinone formation from demethylated intermediates. Validate with microsomal incubations (human liver microsomes, NADPH) .
Q. How do structural analogs compare in receptor selectivity?
| Compound | 5-HT IC | D IC | Selectivity Ratio |
|---|---|---|---|
| Target compound | 120 nM | 850 nM | 7.1 |
| (S)-1-(3-Methoxyphenyl)ethylamine | 280 nM | 1.2 µM | 4.3 |
| (S)-1-(4-Fluorophenyl)ethylamine | 950 nM | 620 nM | 0.65 |
The 3,4-dimethoxy substitution improves 5-HT selectivity over D by 7-fold, likely due to steric complementarity in the orthosteric pocket .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
